ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the amino group.
Scientific Research Applications
ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate: Unique due to its specific combination of functional groups and rings.
Other Thiazole Derivatives: Similar in structure but may lack the benzodioxole ring or have different substituents.
Benzodioxole Compounds: Share the benzodioxole ring but differ in other functional groups.
Uniqueness
This compound is unique due to its combination of a benzodioxole ring, a thiazole ring, and an ethyl ester group, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
Ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups necessary for its biological activity. The compound can be synthesized by reacting appropriate thiazole derivatives with benzodioxole moieties under controlled conditions.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene have demonstrated antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of related compounds, some exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene were tested against several cancer cell lines, including human colon (HCT116) and breast (MCF7) cancer cells. Some derivatives showed IC50 values as low as 10 µg/mL, indicating promising anticancer activity .
The mechanism by which ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene exerts its biological effects is likely through interaction with specific molecular targets. It may inhibit key enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. Detailed studies are required to elucidate these interactions fully.
Case Study 1: Antibacterial Activity
A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study revealed that certain derivatives had a minimum inhibitory concentration (MIC) in the range of 50–100 µg/mL. These results suggest that modifications in the thiazole structure can enhance antibacterial efficacy .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer properties of thiazole-based compounds, ethyl 4-amino derivatives were tested against various cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, one compound showed an IC50 value of 7.4 µM against K562 leukemia cells .
Data Table: Biological Activities
Properties
IUPAC Name |
ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-2-17-12(16)10-11(14)15(13(20)21-10)7-3-4-8-9(5-7)19-6-18-8/h3-5H,2,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZQPESBLJESJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC3=C(C=C2)OCO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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